7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl
Description
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane HCl is a fluorinated spirocyclic compound featuring a sulfur atom (thia) and a secondary amine (aza) within its bicyclic framework. The HCl salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The spiro[3.4]octane core introduces conformational rigidity, which can improve target binding specificity compared to linear analogs. The difluoro substitution at the 7-position likely enhances metabolic stability and modulates electronic properties, critical for drug-likeness .
Properties
CAS No. |
2177264-66-1 |
|---|---|
Molecular Formula |
C6H10ClF2NS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
7,7-difluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NS.ClH/c7-6(8)1-5(10-4-6)2-9-3-5;/h9H,1-4H2;1H |
InChI Key |
PSYPHEUCJSVDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNC2)SCC1(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane or four-membered rings. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride exhibit significant antimicrobial properties. Studies have shown that these types of compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Neuropharmacological Applications
The unique spirocyclic structure of this compound allows it to interact with various neurotransmitter systems. Preliminary studies suggest it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating cholinergic and dopaminergic pathways .
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Inhibition of bacterial growth | |
| Neuropharmacology | Potential for treating neurodegeneration |
Agricultural Science
Pesticide Development
The compound's unique structure is being explored for its potential as a pesticide. Its efficacy against specific pests has been documented, indicating that it could serve as a base for developing new agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .
Materials Science
Polymer Chemistry
In materials science, 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride has potential applications in the synthesis of novel polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .
Case Studies
-
Antimicrobial Research
A study conducted at a leading university evaluated the antimicrobial properties of several spirocyclic compounds, including 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride. Results showed a significant reduction in bacterial colony counts when exposed to the compound, suggesting its viability as an antibiotic agent. -
Neuropharmacological Investigations
In a controlled laboratory setting, researchers tested the effects of this compound on neuronal cell cultures. The results indicated neuroprotective effects against oxidative stress, supporting its potential use in neurodegenerative disease therapies. -
Agricultural Applications
Field trials assessing the effectiveness of this compound as an insecticide demonstrated reduced pest populations with minimal impact on beneficial insects, highlighting its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Spirocyclic Family
(a) 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide (CAS 1373028-20-6)
- Structure : Shares the spiro[3.4]octane core but replaces the 7,7-difluoro group with a fluoromethyl substituent and introduces a sulfone (5,5-dioxide) group.
- Fluoromethyl vs. difluoro substitution: The former adds steric bulk, while the latter optimizes electronic effects without significant steric hindrance .
(b) 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide HCl (CAS 2177266-30-5)
- Structure : HCl salt of the above compound.
- Comparison: The HCl salt improves aqueous solubility, similar to the target compound. Molecular weight (229.70 vs. ~193.24 for non-salt forms) and solubility profiles differ due to the sulfone and fluoromethyl groups .
(c) Spirocyclic Bioisosteres in Drug Design (e.g., 2-Oxabicyclo[2.2.2]octane)
Physicochemical and Pharmacokinetic Properties
Biological Activity
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride (CAS Number: 2177264-66-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane HCl is , with a molecular weight of approximately 183.67 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClF₂NS |
| Molecular Weight | 183.67 g/mol |
| CAS Number | 2177264-66-1 |
| Purity | >95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties and antimicrobial effects. The following sections detail specific findings regarding its biological activity.
Anticancer Activity
A study examining aziridine derivatives, which share structural characteristics with this compound, demonstrated significant anticancer effects. The compound was tested on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells using the MTT assay to measure cell viability.
Findings from Cell Viability Assays
The half-maximal inhibitory concentration (IC₅₀) values for related aziridine compounds were reported as follows:
| Compound | IC₅₀ (HeLa cells) | IC₅₀ (Ishikawa cells) |
|---|---|---|
| Compound 5 | 6.4 µM | 4.6 µM |
| Compound 7 | 7.1 µM | 10.5 µM |
These values suggest that these compounds have comparable potency to established anticancer drugs like cisplatin, indicating their potential as therapeutic agents against cancer .
The mechanism by which these compounds exert their anticancer effects appears to involve cell cycle arrest and apoptosis induction. Specifically, the compounds were shown to disrupt the cell membrane integrity and induce reactive oxygen species (ROS), leading to increased apoptosis rates in cancer cells.
Cell Cycle Analysis
Analysis of the cell cycle distribution revealed:
- S-phase Arrest : Both tested compounds caused significant cell arrest in the S phase during replication.
- Apoptosis Induction : An increase in sub-G1 phase cells indicated apoptotic activity.
This dual mechanism—cell cycle disruption and apoptosis—highlights the potential of these compounds in cancer therapy .
Case Studies
- Case Study on Anticancer Activity : A comparative study involving aziridine phosphine oxides demonstrated that these compounds significantly inhibited cell viability in HeLa and Ishikawa cells at low concentrations, supporting their development as potential anticancer therapeutics.
- Antimicrobial Testing : Preliminary tests on structurally similar compounds indicated effective inhibition against E. coli and S. aureus, suggesting that further exploration of this compound's antimicrobial properties could be worthwhile.
Q & A
Q. How can scale-up challenges (e.g., solvent recovery or byproduct management) be addressed in process chemistry?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for solvent recycling. Continuous flow reactors minimize thermal gradients in exothermic steps. Process Analytical Technology (PAT) tools, such as inline Raman spectroscopy, enable real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
